molecular formula C7H9N5 B13331998 N6,1-Dimethyladenine

N6,1-Dimethyladenine

Cat. No.: B13331998
M. Wt: 163.18 g/mol
InChI Key: KMUXOTXTQCJGCE-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,1-Dimethyl-1H-purin-6-amine typically involves the methylation of adenine. One common method is the reaction of adenine with dimethyl sulfate in the presence of a base such as sodium hydroxide. The reaction proceeds under mild conditions, usually at room temperature, and yields N,1-Dimethyl-1H-purin-6-amine as the primary product .

Industrial Production Methods

In industrial settings, the production of N,1-Dimethyl-1H-purin-6-amine can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N,1-Dimethyl-1H-purin-6-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxide derivatives, while substitution reactions can produce a variety of substituted purines .

Mechanism of Action

N,1-Dimethyl-1H-purin-6-amine exerts its effects primarily by inhibiting serine/threonine protein kinases. These enzymes play crucial roles in cell cycle regulation, apoptosis, and other cellular processes. By binding to the active site of these kinases, N,1-Dimethyl-1H-purin-6-amine prevents their phosphorylation activity, thereby modulating downstream signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,1-Dimethyl-1H-purin-6-amine is unique due to its dual methylation, which significantly enhances its ability to inhibit protein kinases compared to its non-methylated counterparts. This makes it a valuable tool in biochemical research and potential therapeutic applications .

Properties

Molecular Formula

C7H9N5

Molecular Weight

163.18 g/mol

IUPAC Name

N,1-dimethyl-7H-purin-6-imine

InChI

InChI=1S/C7H9N5/c1-8-7-5-6(10-3-9-5)11-4-12(7)2/h3-4H,1-2H3,(H,9,10)

InChI Key

KMUXOTXTQCJGCE-UHFFFAOYSA-N

Canonical SMILES

CN=C1C2=C(N=CN2)N=CN1C

Origin of Product

United States

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